molecular formula C20H27N5O2S B3815438 3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

Cat. No. B3815438
M. Wt: 401.5 g/mol
InChI Key: NBGDAOIGZQZQQI-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a piperidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) would contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the surrounding chemical environment .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the pyridine ring might participate in electrophilic substitution reactions, and the piperidine ring might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The study and application of this compound could be a potential area for future research. It might be interesting to explore its synthesis, properties, and potential uses in more detail. This could include investigating its biological activity, developing more efficient synthesis methods, or studying its behavior in various chemical reactions .

properties

IUPAC Name

3-methyl-N-[2-[1-(2-pyridin-4-ylsulfanylacetyl)piperidin-4-yl]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-15(2)13-19(26)23-18-5-10-22-25(18)16-6-11-24(12-7-16)20(27)14-28-17-3-8-21-9-4-17/h3-5,8-10,15-16H,6-7,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDAOIGZQZQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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